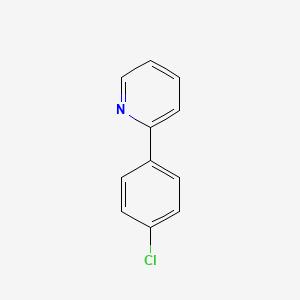

2-(4-Chlorophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXIEVDMCNQVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374051 | |

| Record name | 2-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-83-5 | |

| Record name | 2-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-(4-Chlorophenyl)pyridine: A Comprehensive Technical Guide for Researchers

Introduction

2-(4-Chlorophenyl)pyridine is a crucial building block in the development of pharmaceuticals and functional materials. Its substituted biphenyl-like structure is a common motif in a wide array of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this important compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic details, provide field-proven experimental protocols, and offer a comparative analysis of the most effective methodologies, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[1] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is a highly efficient method for the synthesis of 2-arylpyridines.[1][2][3][4]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:[1][5]

-

Oxidative Addition: A palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 2-chloropyridine), forming a palladium(II) complex.[1][5]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-chlorophenylboronic acid) is transferred to the palladium(II) complex.[1][5]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst which then re-enters the catalytic cycle.[1][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)pyridine

Introduction

2-(4-Chlorophenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a 4-chlorophenyl ring. This heterocyclic structure is a common scaffold in medicinal chemistry and materials science, serving as a crucial synthetic intermediate for pharmacologically active molecules and functional materials. Understanding its core physicochemical properties is paramount for researchers in drug development and chemical synthesis. These properties govern the compound's reactivity, formulation characteristics, pharmacokinetic profile (ADME), and suitability for various applications. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, complete with detailed experimental protocols and expert insights into the rationale behind these analytical methodologies.

Molecular and Structural Properties

A foundational understanding of a compound begins with its molecular structure and spectroscopic signature. These properties confirm the identity and integrity of the molecule.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

| CAS Number | 5969-83-5 | [2] |

| Appearance | White powder | [2] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structural arrangement.

Expert Insight: The combination of NMR, IR, and MS is a standard workflow for unambiguous structure elucidation. NMR provides the carbon-hydrogen framework, IR identifies functional groups and bond vibrations, and MS confirms the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the aromatic protons on both the pyridine and chlorophenyl rings. Key shifts are observed at δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), and 7.30 – 7.21 (m, 1H).[3]

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows distinct resonances for each unique carbon atom in the molecule, with key shifts at δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, and 120.3 ppm.[3]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are typically employed.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule, providing information about its functional groups.

The diagram below outlines a typical workflow for the comprehensive characterization of a chemical intermediate like this compound.

Physical and Thermal Properties

These properties are critical for determining the material's physical state, stability, and processing requirements.

| Property | Value | Source |

| Melting Point | 8°C | [5] |

| Boiling Point | 181-183°C (at 20 mmHg) | [5] |

| Flash Point | >110°C | [5] |

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal properties of a material.[6]

-

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting point, glass transitions, and crystallization events.[7]

-

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. For many pyridine derivatives, high thermal stability up to 300°C has been observed.[8]

-

Instrumentation: Utilize a calibrated DSC or TGA instrument.[6][9]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

-

DSC Method:

-

Equilibrate the sample at a starting temperature (e.g., -20°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the melting point (e.g., 50°C).

-

Record the heat flow to observe the endothermic melting transition.

-

-

TGA Method:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the mass loss to determine the onset of thermal decomposition.

-

Expert Insight: The choice of heating rate can influence the observed transition temperatures. A rate of 10°C/min is a standard starting point for screening, but slower rates may be used for higher resolution of thermal events.

Solubility and Partitioning Behavior

Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, and formulation.

Solubility

Qualitative solubility information indicates that related compounds are often soluble in alcohols and chloroform, and slightly soluble in water. Pyridine itself is miscible with a wide range of organic solvents and water.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Sample Preparation: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for a set period (e.g., 2 hours).

-

Filtration: Filter the resulting suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Analyze the filtrate by a calibrated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Compare the peak area to a standard curve to determine the concentration of the dissolved compound.

Expert Insight: This kinetic method provides a rapid assessment of solubility under physiologically relevant conditions. It is crucial to ensure the DMSO concentration in the final solution is low (typically <1%) to avoid co-solvency effects.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

-

Predicted LogP: 3.3[1]

-

Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., pH 7.4) and vice-versa by mixing and allowing them to separate.

-

Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Seal the container and shake vigorously for 1-2 hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated analytical method like HPLC-UV.

-

Calculation: The concentration in the octanol phase is determined by mass balance. LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity and Basicity (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH. The pyridine nitrogen atom is basic, and its pKa is a critical determinant of solubility and receptor binding in physiological environments.

-

Predicted pKa: 3.41±0.46 (for the conjugate acid)[10]

Expert Insight: The predicted pKa suggests that the pyridine nitrogen will be protonated and the compound will carry a positive charge in acidic environments (pH < pKa), which can significantly increase its aqueous solubility.

Analytical Methodologies

Robust analytical methods are required for quality control, purity assessment, and quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the primary technique used.

Protocol: Purity Determination by RP-HPLC

This protocol is a representative example and should be optimized for specific instrumentation.[11][12]

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer, pH=3). An isocratic elution of 50:50 (v/v) is a good starting point.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 225 nm.[11]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The physicochemical properties of this compound define its behavior from the synthesis flask to potential biological systems. A thorough characterization, employing techniques such as NMR, MS, HPLC, and thermal analysis, is essential for its effective application in research and development. The protocols and insights provided in this guide serve as a robust framework for scientists and researchers to ensure the quality, consistency, and optimal performance of this valuable chemical building block.

References

- ChemBK. (2024). 4-Chlorophenyl-2-pyridinylmethanol.

- Guidechem. (n.d.). 2-(4-Chlorobenzyl)pyridine 4350-41-8.

- SpectraBase. (n.d.). 2-((4-Chlorophenyl)thio)pyridine.

- ChemicalBook. (n.d.). 4-(4-chlorophenyl)-2,6-di(2-naphthyl)pyridine.

- Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- ChemicalBook. (n.d.). 2-CHLORO-4-(4-CHLOROPHENYL)PYRIDINE CAS 883874-86-0.

- PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine.

- BenchChem. (2025). Comparative Guide to the Characterization and Validation of 4-Chlorophenyl-2-pyridinylmethanol Enantiomers.

- PubChem. (n.d.). Pyridine, 2-(chloro(4-chlorophenyl)methyl)-.

- PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.

- MedChemExpress. (n.d.). 4-Chlorophenyl-2-pyridinylmethanol.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025). alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.

- MJM. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).

- International Journal of Pure and Applied Mathematics. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).

- Pharmaffiliates. (n.d.). 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine.

- ResearchGate. (2025). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide.

- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Chlorophenyl-2-pyridinylmethanol.

- BenchChem. (n.d.). 4-Chlorophenyl-2-pyridinylmethanol.

- ResearchGate. (n.d.). The physical properties of pyridine.

- Penn State Materials Research Institute. (n.d.). Thermal Analysis.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- PubChemLite. (n.d.). Nthis compound-2,3-diamine.

- Wuhan PharmChem CO., LTD. (2021). Pyridine,2-(4-chlorophenyl).

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- ResearchGate. (2025). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.

- Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1.

- PerkinElmer. (n.d.). Thermal Analysis.

- Reddit. (2015). Pyridine Is miscible with EVERYTHING!?.

Sources

- 1. This compound | C11H8ClN | CID 2757849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine,2-(4-chlorophenyl)--Wuhan PharmChem CO., LTD. [cspharmchem.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Analysis [perkinelmer.com]

- 10. 75335-55-6 CAS MSDS (4-(4-chlorophenyl)-2,6-di(2-naphthyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2-(4-Chlorophenyl)pyridine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Chlorophenyl)pyridine, a key heterocyclic compound frequently encountered in medicinal chemistry and materials science. As a scaffold in numerous pharmacologically active agents and functional materials, unambiguous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on data presentation but on the rationale behind the spectral features, providing a framework for the confident identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₈ClN) is an aromatic compound featuring a pyridine ring connected to a 4-substituted chlorophenyl ring at the C2 position. This substitution pattern creates a unique electronic environment that is directly reflected in its spectroscopic signatures. Understanding the interplay between the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chloro-substituent on the phenyl ring is crucial for interpreting its spectra.

The molecular weight of this compound is 189.64 g/mol , a foundational piece of information for mass spectrometry analysis. The structural rigidity and aromaticity predict sharp, well-defined signals in NMR and characteristic vibrational modes in IR spectroscopy.

Figure 1. Chemical structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of all hydrogen atoms. The aromatic region (7.0-9.0 ppm) is of primary interest, showing distinct signals for the protons on both the pyridine and chlorophenyl rings. The data presented was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a high signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.70 | d | 4.4 | 1H | H-6 |

| 7.95 | d | 8.8 | 2H | H-2', H-6' |

| 7.80 – 7.66 | m | - | 2H | H-3, H-4 |

| 7.45 | d | 8.8 | 2H | H-3', H-5' |

| 7.30 – 7.21 | m | - | 1H | H-5 |

| Table 1. ¹H NMR data for this compound in CDCl₃.[1] |

Expert Insights:

-

H-6 (8.70 ppm): This proton is the most deshielded due to its ortho position relative to the electronegative nitrogen atom in the pyridine ring. It appears as a clean doublet, coupled only to H-5.

-

H-2', H-6' (7.95 ppm) and H-3', H-5' (7.45 ppm): The chlorophenyl ring displays a classic AA'BB' system, which simplifies to two apparent doublets at 400 MHz. The protons ortho to the pyridine ring (H-2', H-6') are more deshielded than those meta (H-3', H-5'). The coupling constant of 8.8 Hz is characteristic of ortho coupling in a benzene ring.

-

H-3, H-4, H-5 (7.80-7.21 ppm): These pyridine protons appear as a complex multiplet region. H-4 is typically a triplet of doublets, while H-3 and H-5 are doublets of doublets, leading to overlapping signals that require higher field strength or 2D NMR techniques for complete resolution.

Sources

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)pyridine in Common Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenyl)pyridine. Recognizing the limited availability of specific quantitative solubility data in public literature, this document offers a predictive assessment based on the compound's physicochemical properties and the fundamental principles of solubility. Furthermore, it delivers a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications ranging from reaction chemistry to formulation development.

Introduction: The Significance of Solubility in a Privileged Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] The functionalization of this scaffold, as seen in this compound, creates compounds with specific physicochemical properties that are critical to their application. Understanding the solubility of such molecules is a cornerstone of drug development and chemical synthesis. Solubility dictates the choice of solvents for reactions, influences purification methods like crystallization, and is a critical determinant of a compound's bioavailability and formulation possibilities.[5] This guide provides the foundational knowledge and practical tools to expertly assess and utilize the solubility profile of this compound.

Physicochemical Properties of this compound

A molecule's structure dictates its properties, and its properties, in turn, govern its solubility. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | PubChem[6] |

| Molecular Weight | 189.64 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| Structure | ||

| SMILES: C1=CC=NC(=C1)C2=CC=C(C=C2)Cl | PubChem[6] |

The structure reveals a molecule of moderate size with both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, introduces polarity and the capacity to act as a hydrogen bond acceptor. The chlorophenyl group is largely non-polar and hydrophobic. This duality suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The guiding principle of solubility is "like dissolves like," which relates the polarity of the solute to the polarity of the solvent.[5][7] Based on the structure of this compound, we can predict its general solubility behavior.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the large, non-polar chlorophenyl ring suggests that there will be favorable van der Waals interactions with non-polar solvents. However, the polar pyridine ring may limit very high solubility. Moderate solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO): These solvents possess a dipole moment but do not have acidic protons. They should effectively solvate the polar pyridine portion of the molecule without being hindered by the non-polar ring. Good solubility is predicted in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While the pyridine nitrogen can act as a hydrogen bond acceptor, the overall molecule lacks a hydrogen bond donor. Its large hydrophobic region (the chlorophenyl group) is expected to significantly limit its solubility in highly polar protic solvents like water.[8] Solubility is expected to increase in less polar alcohols like ethanol compared to water.

This predictive framework is a valuable starting point, but for applications requiring precision, such as formulation or reaction stoichiometry, experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[9][10] This method establishes an equilibrium between the dissolved and undissolved solute, ensuring a true measure of saturation solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Sealed vials (e.g., 20 mL scintillation vials)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[10]

-

To each vial, add a known volume (e.g., 5.0 mL) of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is typically adequate, though preliminary experiments can be run to confirm the time to equilibrium.[7]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any remaining microscopic solid particles.[10]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical instrument (e.g., HPLC).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve with standards of known concentration is required for accurate quantification.[10]

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor) × 100

-

Experimental Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 5. chem.ws [chem.ws]

- 6. This compound | C11H8ClN | CID 2757849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 2-(4-Chlorophenyl)pyridine

Introduction: A Molecule of Versatile Importance

In the vast landscape of heterocyclic chemistry, 2-(4-Chlorophenyl)pyridine stands out as a deceptively simple yet remarkably versatile scaffold. Its strategic combination of a pyridine ring and a halogenated phenyl group has made it a cornerstone in the development of pharmaceuticals and advanced materials. This in-depth technical guide explores the discovery and historical evolution of this pivotal molecule, tracing its synthetic journey from early organometallic methodologies to the sophisticated cross-coupling reactions that define modern organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the history and synthesis of this compound is essential for unlocking its full potential in a range of applications, from the creation of life-saving antihistamines to the design of innovative optoelectronic materials.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. The following tables summarize the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClN | |

| Molecular Weight | 189.64 g/mol | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 49.0 to 53.0 °C | |

| CAS Number | 5969-83-5 | |

| Reaxys Registry Number | 120272 |

The Genesis of a Scaffold: Early Synthetic Approaches

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic routes to 2-arylpyridines. Early methods for forging the crucial carbon-carbon bond between an aryl group and a pyridine ring were foundational.

One of the earliest and most straightforward conceptual approaches involves the reaction of an organometallic reagent with a pyridine derivative. The work of Bergstrom and McAllister in the 1930s on the reaction of Grignard reagents with pyridines and quinolines laid the groundwork for such transformations.[1] Although not specifically detailing the synthesis of the 4-chloro derivative, their research demonstrated the feasibility of introducing aryl substituents onto the pyridine ring.

A significant leap in the synthesis of 2-phenylpyridines came with the use of organolithium reagents. A well-documented procedure in Organic Syntheses describes the reaction of phenyllithium with pyridine to form 2-phenylpyridine.[2] This method, while effective, requires the careful handling of pyrophoric reagents and strictly anhydrous conditions.

The logical extension of these methods to produce this compound would involve the use of a 4-chlorophenyl-substituted organometallic reagent. The following diagram illustrates the general principle of this early synthetic strategy.

Caption: Early organometallic approach to 2-arylpyridines.

The Evolution of Synthesis: The Rise of Cross-Coupling Reactions

The mid-20th century witnessed a paradigm shift in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods offered milder reaction conditions, greater functional group tolerance, and improved yields compared to their organometallic predecessors.

The Ullmann Reaction: A Copper-Catalyzed Classic

The Ullmann reaction, first reported in 1901, is a classic method for forming aryl-aryl bonds using copper metal. While traditionally requiring harsh conditions, modern modifications have significantly improved its utility. The reaction involves the coupling of two aryl halides in the presence of copper. This methodology can be applied to the synthesis of 2-arylpyridines, including this compound, by reacting 2-halopyridine with a 4-chloro-substituted aryl halide.

The Negishi Coupling: A Palladium-Catalyzed Powerhouse

The Negishi coupling, developed in the late 1970s, utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. This reaction is highly versatile and has been widely applied in the synthesis of biaryls, including 2-arylpyridines. The synthesis of this compound via a Negishi coupling would typically involve the reaction of a 2-pyridylzinc halide with 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene. The mild reaction conditions and high functional group tolerance make the Negishi coupling a powerful tool in modern organic synthesis.

The Suzuki-Miyaura Coupling: A Versatile and Widely Used Method

The Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an organoboron compound with an organic halide, has become one of the most widely used methods for the formation of C-C bonds. The synthesis of 2-arylpyridines via this method is well-established and offers a broad substrate scope and mild reaction conditions.[3]

The following diagram illustrates the general workflow for the synthesis of this compound using modern cross-coupling methodologies.

Sources

A Researcher's Guide to the Theoretical Investigation of 2-(4-Chlorophenyl)pyridine: A Computational Chemistry Whitepaper

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 2-(4-Chlorophenyl)pyridine. This molecule, a key scaffold in medicinal chemistry, presents an interesting case for computational analysis due to the interplay of steric and electronic effects between its two aromatic rings.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering both a conceptual overview and a practical, step-by-step protocol for performing high-level theoretical calculations using Density Functional Theory (DFT). We will delve into the rationale behind methodological choices, from functional and basis set selection to the interpretation of key structural and electronic parameters. The ultimate goal is to equip the reader with the knowledge to conduct self-validating computational studies that can reliably predict molecular properties and inform further experimental work.

Introduction: The Significance of the 2-Phenylpyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active molecules, prized for its unique physicochemical properties that can enhance water solubility, metabolic stability, and hydrogen bonding capabilities.[4] When coupled with a phenyl group at the 2-position, the resulting 2-phenylpyridine core offers a versatile platform for developing therapeutic agents targeting a wide range of diseases, including cancer and microbial infections.[1][2][5] The introduction of a chlorine atom on the phenyl ring, as in this compound, can further modulate the molecule's electronic distribution and biological activity.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for gaining a deeper understanding of the structure-activity relationships (SAR) of such compounds at the atomic level.[4][6] These computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[4][7] This information is critical for predicting molecular behavior, understanding reaction mechanisms, and rationally designing more potent and selective drug candidates.

This guide will focus on the practical application of DFT to elucidate the structural and electronic characteristics of this compound. We will explore the nuances of setting up and running these calculations and interpreting the results in a chemically meaningful context.

Foundational Concepts in Theoretical Calculations

A successful theoretical investigation hinges on a solid understanding of the underlying principles and the judicious selection of computational methods. For a molecule like this compound, the primary goal is to find the minimum energy conformation and to characterize its electronic landscape.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[8] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a system based on its electron density. The choice of the exchange-correlation functional is paramount to the accuracy of DFT calculations. For organic molecules, hybrid functionals such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) have a long track record of providing reliable results for geometries and energetics.[9][10]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. A commonly used and well-regarded basis set for molecules of this size is the 6-311++G(d,p) basis set.[10] This Pople-style basis set provides a good description of the core and valence electrons and includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, as well as diffuse functions (++) to accurately model lone pairs and other regions of diffuse electron density.

Key Structural Parameter: The Dihedral Angle

A critical structural feature of 2-phenylpyridine and its derivatives is the dihedral angle (or twist angle) between the pyridine and phenyl rings. This angle is a delicate balance between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between the ortho-hydrogens of the two rings, which favors a twisted conformation.[9] DFT calculations are particularly well-suited to accurately predict this subtle structural feature. For the parent 2-phenylpyridine, the twist angle has been computationally determined to be around 21°.[9]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for performing theoretical calculations on this compound. This workflow is designed to be a self-validating system, ensuring the reliability of the final results.

Step 1: Molecular Structure Input

The first step is to build the 3D structure of this compound using a molecular modeling software package. It is crucial to ensure the correct connectivity of all atoms.

Step 2: Geometry Optimization

The initial, user-built structure is not necessarily at its lowest energy state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian 09 or a similar quantum chemistry package is recommended.[10]

Step 3: Frequency Analysis

Once the geometry optimization is complete, a frequency calculation must be performed at the same level of theory. This is a critical validation step for two reasons:

-

Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to further validate the accuracy of the computational model.[6][10] A scaling factor is often applied to the calculated frequencies to account for the approximations inherent in the theoretical method.[10]

Step 4: Calculation of Molecular Properties

With the validated, optimized geometry, a host of molecular properties can be calculated to gain deeper insights into the electronic structure and reactivity of this compound. These include:

-

Electronic Energies: Total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule.[11]

Below is a Graphviz diagram illustrating the computational workflow.

Caption: A flowchart of the computational workflow for the theoretical analysis of this compound.

Data Presentation and Interpretation

The output of these calculations will be a wealth of quantitative data. Presenting this data in a clear and structured format is essential for interpretation and comparison.

Geometric Parameters

The optimized geometric parameters, including key bond lengths, bond angles, and the crucial dihedral angle between the phenyl and pyridine rings, should be summarized in a table.

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C-Cl | Value |

| C-N (pyridine) | Value |

| C-C (inter-ring) | Value |

| Bond Angles (°) ** | |

| C-C-N (pyridine) | Value |

| C-C-C (inter-ring) | Value |

| Dihedral Angle (°) ** | |

| N-C-C-C (inter-ring) | Value |

Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.

Electronic Properties

The calculated electronic properties provide insights into the molecule's reactivity and spectroscopic behavior.

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Below is a Graphviz diagram illustrating the relationship between the molecular structure and its key properties.

Caption: The interconnectedness of the molecular structure, electronic properties, and reactivity of this compound.

Conclusion and Future Directions

This guide has outlined a robust and reliable workflow for the theoretical investigation of this compound using Density Functional Theory. By following the detailed protocol, researchers can obtain high-quality data on the molecule's geometric and electronic properties. These theoretical insights are invaluable for understanding the fundamental nature of this important chemical scaffold and can significantly accelerate the drug discovery and development process by enabling a more rational, data-driven approach to molecular design.

Future computational studies could expand on this work by:

-

Investigating Solvent Effects: Performing calculations in a simulated solvent environment to better mimic physiological conditions.

-

Exploring Excited States: Using Time-Dependent DFT (TD-DFT) to predict the molecule's UV-Vis absorption spectrum.[11]

-

Molecular Docking Studies: Simulating the interaction of this compound with biological targets to predict binding affinity and mode of action.[12]

By integrating these advanced computational techniques, a more complete and predictive model of the behavior of this compound and its derivatives can be developed, ultimately contributing to the design of novel and more effective therapeutic agents.

References

-

Mishra, A. K., & Mishra, A. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 127(4), 633-642. [Link]

-

Dobbs, K. D., & Dixon, D. A. (2006). 2-Phenylpyridine: To Twist or Not To Twist?. Journal of Chemical Theory and Computation, 2(4), 994-1001. [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]

-

ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]

-

Mishra, A. K., & Mishra, A. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. ResearchGate. [Link]

-

Prabhu, N., et al. (2022). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Journal of Chemical Sciences, 134(1), 2. [Link]

-

Lee, H., et al. (2012). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. European Journal of Medicinal Chemistry, 52, 123-36. [Link]

-

Singh, S., & Singh, V. K. (2016). Theoretical Study of (RS) - (4-chlorophenyl) (pyridine-2yl) methanol using Density Functional Theory. International Research Journal of Engineering and Technology, 3(5), 2395-0056. [Link]

-

Park, S., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. European Journal of Medicinal Chemistry, 122, 133-143. [Link]

-

Ackermann, L., & Potukuchi, H. K. (2010). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. Journal of the American Chemical Society, 132(34), 11854-11855. [Link]

-

El-Gazzar, A. R. B. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 27(19), 6296. [Link]

-

Fathima, K. S., et al. (2016). Synthesis and structural study of 4-(2-chlorophenyl)-2-ethoxy-5,6,7,8,9,10-hexahydrocycloocta[B]pyridine-3-carbonitrile. AIP Conference Proceedings, 1731(1), 050074. [Link]

-

Khnayzer, R. S., et al. (2014). Manipulating Excited State Properties of Iridium Phenylpyridine Complexes with “Push–Pull” Substituents. Inorganic Chemistry, 53(21), 11486-11495. [Link]

-

Arshad, M. N., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 401-405. [Link]

-

Sharma, A., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(10), 1239-1246. [Link]

-

Téllez, S. C. A., et al. (2022). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Molecules, 27(21), 7545. [Link]

-

ResearchGate. (n.d.). Molecular spectroscopic investigation, quantum chemical, molecular docking and biological evaluation of 2-(4-Chlorophenyl)-1-[3-(4-chlorophenyl)-5-[4-(propan-2-yl) phenyl-3, 5-dihydro-1H-pyrazole-yl] ethanone. Retrieved from [Link]

-

Pinto, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5853. [Link]

-

ResearchGate. (n.d.). Reaction of 2‐phenylpyridine (1 k) with 2 h. Retrieved from [Link]

-

Zhang, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6681. [Link]

-

PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

-

Al-Masoudi, N. A. L., & Al-Zoubi, R. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(17), 5659. [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports, 9(1), 19280. [Link]

-

Al-Omary, F. A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(28), 19248-19266. [Link]

-

Kunjumol, V. S., et al. (2024). Spectroscopic, Computational, Docking and Cytotoxicity Studies on 2-(2-Chlorophenyl)benzimidazole as a Potent Anti-breast Cancer Agent. Indian Journal of Pure & Applied Physics, 62(7), 589-603. [Link]23456789/70415)

Sources

- 1. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. irjet.net [irjet.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Potential of 2-(4-Chlorophenyl)pyridine Derivatives

Executive Summary

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved pharmaceuticals.[1][2][] When functionalized with a 4-chlorophenyl group at the 2-position, the resulting 2-(4-chlorophenyl)pyridine core structure gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the therapeutic potential of these derivatives, synthesizing data from numerous preclinical studies. We will explore the key mechanisms of action, present quantitative data from pivotal studies, and provide detailed experimental protocols to empower researchers in the fields of oncology, immunology, microbiology, and neuroscience to further investigate this promising chemical scaffold.

The this compound Scaffold: A Privileged Structure

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The this compound moiety is an exemplary case. The pyridine ring, an aromatic heterocycle, can participate in hydrogen bonding, pi-stacking, and coordination with metal ions, making it a versatile pharmacophore.[2][] The addition of a 4-chlorophenyl group introduces specific steric and electronic properties. The chlorine atom is a lipophilic, electron-withdrawing group that can enhance membrane permeability and participate in halogen bonding, a crucial interaction for improving binding affinity and selectivity with target proteins. This unique combination of features underpins the diverse biological activities observed in its derivatives.

Potent Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines, including lung, colon, breast, and prostate cancers.[4][5][6] The anticancer mechanisms are multifaceted, primarily revolving around the inhibition of critical enzymes involved in DNA replication and cell cycle regulation.

Primary Mechanisms of Antineoplastic Action

A. Dual Topoisomerase I/II Inhibition: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription. Many established chemotherapeutics, like etoposide, target these enzymes. Several 2,4,6-triaryl pyridine derivatives, incorporating the 2-(4-chlorophenyl) group, have been identified as potent dual inhibitors of both topoisomerase I and II.[5][7] This dual inhibition is a significant advantage, as it can potentially overcome resistance mechanisms associated with the downregulation of a single topoisomerase enzyme.

B. Histone Deacetylase (HDAC) Inhibition: HDAC enzymes play a crucial role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers, leading to the silencing of tumor suppressor genes. A novel pyridine derivative, H42, was found to downregulate the expression of HDAC6.[8] This leads to the hyperacetylation of its substrates, α-tubulin and heat shock protein 90 (HSP90), which in turn causes the degradation of cyclin D1, resulting in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[8]

C. Kinase Pathway Modulation: Signaling kinases are frequently dysregulated in cancer. Certain this compound analogues have been shown to interfere with these pathways. For instance, some derivatives inhibit the phosphorylation of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2] Others have been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and cancer progression.

In Vitro Cytotoxicity Data

The antiproliferative potency of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Nicotinonitrile derivative 14a | NCIH 460 (Lung) | Not Specified | 0.025 | [4][9] |

| Nicotinonitrile derivative 14a | RKOP 27 (Colon) | Not Specified | 0.016 | [4][9] |

| Pyridine derivative H42 | SKOV3 (Ovarian) | HDAC6 Inhibition | 0.87 | [8] |

| Pyridine derivative H42 | A2780 (Ovarian) | HDAC6 Inhibition | 5.4 | [8] |

| Pyrazolopyridine derivative | MCF-7 (Breast) | p38 MAPK Inhibition | 5.355 (µg/mL) | |

| Pyrazolopyridine derivative | MDA-MB-231 (Breast) | p38 MAPK Inhibition | 1.419 (µg/mL) | |

| Triazole-Pyridine Hybrid TP6 | B16F10 (Melanoma) | Not Specified | >41.12 | [10] |

Featured Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SKOV3, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[11]

Visualization: Anticancer Mechanism Workflow

Caption: Key anticancer mechanisms of this compound derivatives.

Broad Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disorders, and even cancer.[12] Pyridine-based compounds have shown significant promise as anti-inflammatory agents, often acting through the modulation of critical inflammatory signaling pathways.[12][13]

Mechanisms of Anti-inflammatory Action

A. Inhibition of Inflammatory Mediators: Derivatives have been shown to significantly inhibit the production of pro-inflammatory molecules. In cellular models, they can attenuate nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[14]

B. Modulation of Cytokine Profiles: A key aspect of their activity is the ability to modulate the balance of pro- and anti-inflammatory cytokines. For example, pyrrole derivatives structurally related to the this compound class significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine TGF-β1.[13]

C. Interference with Signaling Pathways: The anti-inflammatory effects are often rooted in the inhibition of upstream signaling pathways. Mechanistic studies have shown that these compounds can attenuate the LPS-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 MAPK, both of which are central regulators of the inflammatory response.[14]

Featured Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

-

Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control (e.g., saline), Positive Control (e.g., Diclofenac, 25 mg/kg), and Test Groups (e.g., derivative at 10, 20, 40 mg/kg). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge. The this compound scaffold has been identified in compounds with notable activity against a range of bacteria and fungi.[15][16]

Spectrum of Activity

Studies have demonstrated that derivatives incorporating this scaffold are effective against:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[1][17]

-

Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[1][16]

-

Fungi: Such as Aspergillus niger.[16]

One study identified 4-(4-chlorophenyl)pyridine itself as the active antimicrobial compound from plant extracts, showing efficacy against Clostridium perfringens, Pseudomonas aeruginosa, and Aspergillus niger.[16]

Featured Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Neuroprotective Potential in Neurodegenerative Disease Models

Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[18] The multitarget nature of this compound derivatives makes them intriguing candidates for addressing this complexity.

Mechanisms of Neuroprotection

A. Enzyme Inhibition:

-

Cholinesterase Inhibition: Some derivatives with carbamic functions act as potent inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[19] This is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

-

GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit GSK-3β.[18]

B. Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a central event in Alzheimer's pathology. Certain pyridine carbamates have been shown to inhibit the self-aggregation of the Aβ₄₂ peptide.[19]

C. Antioxidant and Anti-inflammatory Effects: As previously discussed, these compounds can combat inflammation. In the context of the brain, they can inhibit microglia-mediated neuroinflammation.[14] Additionally, many derivatives exhibit potent antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[18]

Featured Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used in vitro method to screen for AChE inhibitors.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, DTNB, ATCh, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the ATCh substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly "privileged" structure in medicinal chemistry. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, with significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Their ability to often engage multiple targets simultaneously—such as dual topoisomerase inhibition or combined anti-inflammatory and antioxidant effects—makes them particularly compelling for treating complex, multifactorial diseases.

Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. The integration of computational methods, such as molecular docking, can further refine the design of next-generation derivatives.[5][20] As the protocols and data presented in this guide illustrate, the this compound class of compounds represents a rich and promising area for continued exploration and development in the quest for novel therapeutics.

References

-

Lee, E., et al. (2014). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. PubMed. Available from: [Link]

-

MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. ResearchGate. Available from: [Link]

-

Pasha, M. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available from: [Link]

- ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6. ResearchGate. Available from: https://www.researchgate.net/publication/274712076_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4'-chlorophenyl-6-methylimidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile

-

Park, S. E., et al. (2016). A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study. European Journal of Medicinal Chemistry. Available from: [Link]

-

de la Torre, E., et al. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. Available from: [Link]

-

Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available from: [Link]

-

Poudel, S. B., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

Fayed, E. A. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available from: [Link]

-

International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available from: [Link]

-

Yumlembam, R. A., & Borkar, S. G. (2017). 4-(4-chlorophenyl) pyridine an antimicrobial compound of plant origin. ResearchGate. Available from: [Link]

-

ResearchGate. (2016). A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study. ResearchGate. Available from: [Link]

-

Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Available from: [Link]

-

PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. Available from: [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Future Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Exploiting N-(4-chlorophenyl)-2-substituted nicotinamides as potential anti-inflammatory agents. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Oncology. Available from: [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available from: [Link]

-

Pigini, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. Available from: [Link]

-

Iraqi Academic Scientific Journals. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Academic Scientific Journals. Available from: [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

-

Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[7][12][14]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. Available from: [Link]

-

Al-Zaydi, K. M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials. Available from: [Link]

-

Tih, A. E., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. Available from: [Link]

-

Wyrwas, B., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]

-

PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. Available from: [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 9. benchchem.com [benchchem.com]